Pyridin-4-ol hydrochloride
Description
BenchChem offers high-quality Pyridin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.ClH/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUTGZQUWVXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384954-46-4 | |
| Record name | 4-Pyridone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384954464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PYRIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV85U0B958 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pyridin-4-ol Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of Pyridin-4-ol hydrochloride, a molecule of significant interest in pharmaceutical and chemical research. The following sections delve into the structural and functional characteristics that are critical for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
Pyridin-4-ol hydrochloride is the hydrochloride salt of Pyridin-4-ol (also known as 4-hydroxypyridine). The formation of the hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of parent compounds. Pyridin-4-ol exists in tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium is a crucial factor influencing its chemical reactivity and physical properties. The protonation of the pyridine nitrogen by hydrochloric acid shifts this equilibrium and significantly impacts the molecule's overall characteristics.
The chemical structure of Pyridin-4-ol hydrochloride is presented below:
Caption: Chemical structure of Pyridin-4-ol Hydrochloride.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development. The following table summarizes the key properties of Pyridin-4-ol and its hydrochloride salt, with comparisons to the related compound, Pyridine hydrochloride.
| Property | Pyridin-4-ol | Pyridin-4-ol Hydrochloride | Pyridine Hydrochloride |
| CAS Number | 626-64-2[1] | 22446131 (PubChem CID for Pyridine-4-one hydrochloride)[2] | 628-13-7[3][4] |
| Molecular Formula | C5H5NO[1] | C5H6ClNO[2] | C5H6NCl[4] |
| Molecular Weight | 95.1 g/mol [1] | 131.56 g/mol | 115.56 g/mol [3][4] |
| Appearance | Beige to light brown solid[1] | White to light brown moist solid[5] | Colorless or white powder or crystals[3] |
| Melting Point | 150-151 °C[1] | Decomposes[4] | 144-147 °C[3][6][7] |
| Boiling Point | 230-235 °C/12 mmHg[1] | Decomposes[4] | 222-224 °C[3][6][7] |
| pKa | 3.2 (at 20°C)[1] | ~5[4] | ~5.23[8] |
| Solubility in Water | Soluble[1] | Highly Soluble | 85 g/100 mL[4][6][9] |
Solubility and Dissolution
Theoretical Background: Solubility is a critical determinant of a drug's bioavailability. For ionizable compounds like Pyridin-4-ol hydrochloride, solubility is highly dependent on the pH of the medium. The hydrochloride salt form generally exhibits significantly higher aqueous solubility compared to the free base, particularly at lower pH values.
Experimental Protocol: Equilibrium Solubility Determination
This protocol is designed to determine the equilibrium solubility of Pyridin-4-ol hydrochloride in various aqueous buffers, as recommended for Biopharmaceutics Classification System (BCS) based biowaivers.[10][11]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.
-
Sample Preparation: Add an excess amount of Pyridin-4-ol hydrochloride to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]
-
Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Determine the solubility at each pH. A minimum of three replicate determinations is recommended.[10]
Caption: Experimental workflow for equilibrium solubility determination.
Acidity Constant (pKa)
Theoretical Background: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[12] For Pyridin-4-ol hydrochloride, the pKa of the pyridinium ion is a key parameter that governs its ionization state in different physiological environments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] The pKa of the pyridinium ion is approximately 5.[4]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorption spectra.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Pyridin-4-ol hydrochloride in a suitable solvent (e.g., water or methanol).
-
Buffer Series: Prepare a series of buffers with a range of pH values that bracket the expected pKa.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to create a series of solutions with the same total drug concentration but different pH values.
-
Spectral Measurement: Measure the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and non-ionized forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Sources
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- 3. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 5. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyridine hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 14. What is pKa and how is it used in drug development? [pion-inc.com]
The Solubility of Pyridin-4-ol Hydrochloride in Organic Solvents: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of Pyridin-4-ol hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple compilation of data to offer a foundational understanding of the physicochemical principles governing solubility. Where precise quantitative data is not publicly available, this guide equips the reader with the theoretical framework and practical methodologies to determine solubility in their own laboratory settings.
Understanding the Molecule: Physicochemical Properties of Pyridin-4-ol and its Hydrochloride Salt
The solubility of a compound is intrinsically linked to its molecular structure and properties. Pyridin-4-ol hydrochloride, as a salt of an organic base, presents a fascinating case study in the interplay of tautomerism, acid-base chemistry, and intermolecular forces.
Tautomerism of the Parent Compound: Pyridin-4-ol vs. 4-Pyridone
Pyridin-4-ol exists in a tautomeric equilibrium with 4-pyridone.[1][2][3] In the solution phase, the 4-pyridone form is generally favored due to its ability to form stabilizing intermolecular hydrogen bonds.[1] This is a critical consideration because the formation of the hydrochloride salt involves the protonation of the pyridine nitrogen, locking the ring in the pyridinium form.
Physicochemical Parameters
A comprehensive understanding of the following parameters is essential for predicting and explaining the solubility of Pyridin-4-ol hydrochloride.
| Property | Value/Description | Significance for Solubility |
| Molecular Formula | C₅H₆ClNO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 131.56 g/mol | Influences the mass-to-volume relationships in solution. |
| pKa of Conjugate Acid | ~3.2 | This value for the pyridinium ion is crucial. It indicates that Pyridin-4-ol is a weak base, and its hydrochloride salt is acidic. The salt will remain protonated in most organic solvents unless a stronger base is present. |
| logP (estimated for free base) | -1.30[4] | The negative logP of the parent compound indicates its hydrophilic nature. The formation of the hydrochloride salt further increases its polarity and water solubility. |
| Tautomerism | Exists in equilibrium with 4-pyridone.[1][3] | The prevalence of the pyridone tautomer in the solid state of the free base can influence the crystal lattice energy, which in turn affects solubility. |
Theoretical Framework for Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational principle for understanding solubility.[5] For an ionic compound like Pyridin-4-ol hydrochloride, the dissolution process can be conceptualized as an interplay between the energy required to break the crystal lattice and the energy released upon solvation of the resulting ions.
Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are generally good candidates for dissolving Pyridin-4-ol hydrochloride. Their ability to engage in hydrogen bonding can effectively solvate both the pyridinium cation and the chloride anion. The hydroxyl group of the solvent can act as a hydrogen bond donor to the chloride anion and as a hydrogen bond acceptor for the N-H of the pyridinium ion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can effectively solvate the pyridinium cation through dipole-ion interactions. While they are less effective at solvating the chloride anion compared to protic solvents, they can still offer moderate to good solubility. Some sources suggest that pyridinium salts have some solubility in DMF and DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Pyridin-4-ol hydrochloride is expected to be practically insoluble in nonpolar solvents. The energy required to overcome the crystal lattice energy is not compensated by the weak van der Waals interactions with these solvents.
The Role of Crystal Lattice Energy
The strength of the ionic interactions within the crystal lattice of Pyridin-4-ol hydrochloride is a significant barrier to dissolution.[6] Compounds with bulky, asymmetric ions tend to have lower lattice energies and, consequently, higher solubilities in organic solvents.[6] While specific data for Pyridin-4-ol hydrochloride is not available, this principle suggests that its solubility might be greater than that of simple inorganic salts like sodium chloride.
Qualitative and Semi-Quantitative Solubility Data
While comprehensive quantitative data is scarce in the literature, a qualitative assessment can be made based on available information and chemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities for both cation and anion. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole-ion interactions with the cation. |
| Acetonitrile | Low to Moderate | Lower polarity compared to DMSO and DMF. | |
| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but limited ability to solvate ions. |
| Ketones | Acetone | Low to Moderate | The free base is soluble in acetone[7], suggesting some interaction is possible. |
| Halogenated | Dichloromethane (DCM) | Very Low | Low polarity. |
| Nonpolar | Hexane, Toluene | Insoluble | Lack of favorable intermolecular interactions. |
Experimental Protocol for Solubility Determination
Given the limited availability of quantitative data, an experimental approach is often necessary. The following is a robust, step-by-step methodology for determining the solubility of Pyridin-4-ol hydrochloride in an organic solvent.
Gravimetric Method
This is a fundamental and reliable method for determining equilibrium solubility.[8]
Materials and Equipment:
-
Pyridin-4-ol hydrochloride
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vial
Workflow:
Step-by-Step Procedure:
-
Preparation: To a tared vial, add a known mass of the chosen organic solvent (e.g., 5.00 g).
-
Addition of Solute: Add an excess of Pyridin-4-ol hydrochloride to the solvent. "Excess" means that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the solution is saturated.
-
Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully draw a known mass of the clear supernatant into a syringe fitted with a syringe filter.
-
Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
-
Drying: Carefully evaporate the solvent. This can be done in a vacuum oven at a temperature below the decomposition point of the compound.
-
Final Weighing: Once the solvent is completely removed, weigh the container with the dried Pyridin-4-ol hydrochloride residue.
-
Calculation: The solubility can be calculated as follows:
Solubility (g / 100 g solvent) = [(Mass of container + residue) - (Mass of empty container)] / (Mass of supernatant sampled) * 100
Considerations for Accuracy
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.
-
Equilibration Time: Ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the solubility value is constant.[9]
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials.
Conclusion
The solubility of Pyridin-4-ol hydrochloride in organic solvents is governed by its ionic nature, the polarity of the solvent, and the interplay between crystal lattice energy and solvation energy. While it is expected to be most soluble in polar protic solvents like methanol and ethanol, and moderately soluble in polar aprotic solvents such as DMSO and DMF, it is likely to be poorly soluble in nonpolar solvents. Due to the scarcity of published quantitative data, the experimental determination of solubility is crucial for its practical application in organic synthesis, formulation, and other areas of chemical research. The methodologies outlined in this guide provide a reliable framework for obtaining this critical data.
References
-
Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036–5047. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Available at: [Link]
-
Alchemist-chem. (n.d.). 4-Hydroxypyridine | Properties, Uses, Safety, Synthesis & Supplier China. Available at: [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]
-
Samaroo, S., et al. (2023). Quantifying the Influence of C-H···π Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. Available at: [Link]
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Available at: [Link]
-
Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Available at: [Link]
-
Samaroo, S., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-hydroxypyridine. Available at: [Link]
-
Samaroo, S., et al. (2023). C-H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Scribd. Available at: [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]
-
Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]
-
Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. Available at: [Link]
-
Luebbert, C., et al. (2018). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed. Available at: [Link]
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Thermodynamic Stability of Pyridin-4-ol Hydrochloride: A Technical Characterization Guide
Executive Summary
Pyridin-4-ol hydrochloride (chemically identified as 4-hydroxypyridinium chloride ) represents a classic case of salt formation altering the thermodynamic landscape of a tautomeric system.[1][2] While the neutral parent compound exists in a delicate equilibrium between 4-hydroxypyridine and 4-pyridone (favoring the latter in the solid state), the introduction of HCl locks the molecular architecture into the aromatic 4-hydroxypyridinium cation .[1]
This guide provides a deep technical analysis of the salt's thermodynamic stability, focusing on its solid-state properties, hygroscopic susceptibility, and dissociation kinetics.[1] For researchers in drug development, understanding this profile is critical for preventing phase transformations during formulation and storage.[2]
Part 1: Molecular Architecture & Tautomeric Locking[1][2]
The Cationic Identity
To understand the stability of the salt, one must first understand the protonation dynamics.[1] Neutral Pyridin-4-ol exhibits prototropic tautomerism.[1][2]
-
Gas Phase: The 4-hydroxypyridine (phenol-like) form is often energetically favored.[1][2]
-
Condensed Phase: The 4-pyridone (lactam-like) form dominates due to intermolecular hydrogen bonding (
).[1][2]
Salt Formation: Upon reaction with hydrochloric acid, protonation does not occur at the pyridinic nitrogen of the hydroxy form (which would break aromaticity in the neutral state) but rather stabilizes the system by forming the 4-hydroxypyridinium cation .[1] This cation is a resonance hybrid that restores full aromaticity to the pyridine ring, significantly increasing the lattice energy compared to the neutral pyridone.[1]
Structural Visualization
The following diagram illustrates the thermodynamic "locking" mechanism achieved by salt formation.
Part 2: Solid-State Thermodynamics[1][2]
Crystal Lattice & Hygroscopicity
The stability of 4-hydroxypyridinium chloride is governed by the interaction between the chloride anion and the hydrogen bond donors on the cation.[1]
-
H-Bond Network: The structure typically features strong
and hydrogen bonds.[1][2] The chloride ion acts as a bridge, creating a high-melting ionic lattice (typically C decomp, vs C for the neutral form).[1] -
Hygroscopic Risk: The chloride anion is a hard hydrogen bond acceptor. If the lattice energy is not sufficiently high to exclude water, the salt will exhibit deliquescence . The critical relative humidity (CRH) is the thermodynamic tipping point. Below the CRH, the solid is stable; above it, the lattice collapses into a solution.[1]
Thermal Stability Profile
Thermal analysis (DSC/TGA) of this salt typically reveals:
-
Dehydration Endotherm: If a hydrate forms (common with HCl salts), a broad endotherm appears between
C.[1][2] -
Melting/Decomposition: Unlike the neutral form which melts cleanly, the HCl salt often undergoes simultaneous melting and decomposition (dehydrochlorination) at elevated temperatures (
C).
| Parameter | Neutral (4-Pyridone) | Salt (4-Hydroxypyridinium Cl) | Implication |
| Melting Point | 148–151 °C | >200 °C (often decomp.)[1][2] | Salt has higher thermal stability.[1][2] |
| pKa (Conj. Acid) | ~3.2 | N/A (Already protonated) | Salt is stable only at pH < 3.[1][2]2. |
| Solubility | Moderate (Water) | High (Water/Polar Organic) | Salt is preferred for aqueous formulations.[1][2] |
| Hygroscopicity | Low | High | Salt requires moisture protection.[1][2] |
Part 3: Experimental Characterization Protocols
Protocol: Dynamic Vapor Sorption (DVS)
Purpose: To determine the Critical Relative Humidity (CRH) and hydrate formation potential.[1]
-
Sample Prep: Dry 10-20 mg of Pyridin-4-ol HCl in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Cycle Parameters:
-
Analysis:
Protocol: Thermal Stress Testing (DSC/TGA)
Purpose: To distinguish between solvent loss and degradation.[1]
-
TGA (Thermogravimetric Analysis):
-
DSC (Differential Scanning Calorimetry):
Stability Screening Workflow
The following Graphviz diagram outlines the decision matrix for qualifying the salt for development.
References
-
Tautomeric Equilibrium of 4-Hydroxypyridine
-
Structural Analogs (Pyridinium Salts)
-
Thermal Properties
-
pKa and Ionization
Sources
Technical Distinction: 4-Pyridone vs. Pyridin-4-ol Hydrochloride
This is a technical guide comparing 4-Pyridone (the neutral free base) and Pyridin-4-ol Hydrochloride (the conjugate acid salt).
Executive Summary
The distinction between 4-pyridone (CAS 626-64-2) and pyridin-4-ol hydrochloride lies in their electronic structure, aromaticity, and physicochemical behavior.[1] While the names are often used interchangeably in casual contexts due to the tautomeric nature of the parent scaffold, they represent two distinct chemical entities:
-
4-Pyridone: The neutral free base which exists predominantly as the keto tautomer in the condensed phase, exhibiting "pyridone-like" aromaticity via resonance.[1]
-
Pyridin-4-ol Hydrochloride: The ionic salt form (4-hydroxypyridinium chloride), where protonation locks the molecule into a fully aromatic pyridinium cation structure.[1][2]
This guide details the structural divergence, property differences, and synthetic implications of these two forms.[1]
Structural Identity & Tautomerism
The Neutral Species: 4-Pyridone (CAS 626-64-2)
Although formally named pyridin-4-ol (implying an enol structure), the neutral molecule exists in a dynamic equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms.[1][2]
-
Gas Phase: The enol form is slightly favored due to the absence of solvent stabilization.
-
Solid State & Solution: The keto form (4-pyridone) is strongly favored (
in water).[1][2]
Why the Keto Form Dominates:
Unlike a typical ketone, 4-pyridone is aromatic.[1] The dipolar resonance contributor (see diagram below) places a formal negative charge on the oxygen and a positive charge on the nitrogen, creating a
The Salt Species: Pyridin-4-ol Hydrochloride
When 4-pyridone is treated with hydrochloric acid, it forms the salt 4-hydroxypyridinium chloride .[1][2]
-
Protonation Site: Protonation occurs at the carbonyl oxygen of the pyridone (or the nitrogen of the enol tautomer).
-
Convergence: Both tautomeric pathways lead to the same cationic species : the 4-hydroxypyridinium ion .[2]
-
Structure: This cation possesses a fully aromatic pyridine ring with a hydroxyl substituent at the 4-position and a protonated nitrogen.[2]
Structural Visualization
Figure 1: Tautomeric equilibrium of the neutral species and convergence to the single cationic species upon protonation.[3]
Physicochemical Properties Comparison
The conversion from free base to salt drastically alters physical properties, particularly solubility and thermal stability.
| Property | 4-Pyridone (Neutral) | Pyridin-4-ol Hydrochloride (Salt) |
| CAS Number | 626-64-2 | N/A (Often cited as salt of 626-64-2)* |
| Formula | ||
| MW | 95.10 g/mol | 131.56 g/mol |
| Physical State | Crystalline Solid (Beige/White) | Crystalline Solid (White/Off-white) |
| Melting Point | 148 – 151 °C | > 200 °C (often dec.)[1][2][4] |
| Solubility (Water) | Soluble (Polar) | Very Soluble (Ionic) |
| Solubility (Organics) | Soluble in alcohols, CHCl3 | Insoluble in non-polar organics |
| Acidity (pKa) | pH of aqueous solution is acidic (~2-3) | |
| Dominant Structure | Keto (Pyridone) | 4-Hydroxypyridinium Cation |
*Note: CAS 10357-84-3 is frequently misattributed to this salt but refers to 2,6-dihydroxypyridine hydrochloride.[1][2] Always verify by structure.
Synthetic Utility & Reactivity[1][2]
Reactivity of the Neutral 4-Pyridone
The neutral molecule is an ambident nucleophile , meaning it can react at either the nitrogen or the oxygen atom depending on conditions.[1]
-
N-Alkylation: Favored under basic conditions (e.g., NaH, alkyl halide) due to the formation of the pyridone anion, where the nitrogen carries significant electron density.[1]
-
O-Alkylation: Can occur with "hard" electrophiles or specific conditions (e.g., silver salts), restoring the true pyridine aromaticity (forming alkoxypyridines).[1]
-
Electrophilic Substitution: The ring is activated toward electrophilic substitution (nitration, halogenation) at the 3- and 5-positions.[1]
Reactivity of the Hydrochloride Salt
The salt serves primarily as a stable, soluble source of the 4-hydroxypyridinium cation .[1]
-
Deprotection/Neutralization: It is often the form in which the compound is purified or stored to prevent oxidation or dimerization. It can be converted back to the free base in situ using a stoichiometric base (e.g.,
, NaOH).[1] -
Crystal Engineering: The chloride anion and the protonated pyridinium core form strong hydrogen-bonded networks, making the salt easier to crystallize than the free base in many contexts.[1]
Experimental Protocols
Protocol: Preparation of Pyridin-4-ol Hydrochloride
This protocol converts the neutral free base into the stable hydrochloride salt.[1][2]
-
Dissolution: Dissolve 10 mmol of 4-pyridone (CAS 626-64-2) in a minimum volume of ethanol or methanol (approx. 10-15 mL). Heating to 40-50°C may facilitate dissolution.[1][2]
-
Acidification: Slowly add 1.1 equivalents of concentrated HCl (37%) or 1.2 equivalents of HCl in dioxane/ether solution dropwise with stirring.
-
Precipitation:
-
If using aqueous HCl: Concentrate the solution under reduced pressure (rotary evaporator) to dryness. The residue will be the crude salt.
-
If using anhydrous HCl (ether/dioxane): The salt will precipitate immediately as a white solid.
-
-
Purification: Recrystallize the crude solid from a mixture of Ethanol/EtOAc or Isopropanol.
-
Drying: Filter the crystals and dry under vacuum at 60°C for 4 hours. The product is hygroscopic; store in a desiccator.
Protocol: Neutralization (Salt to Free Base)
To recover the reactive neutral species for N-alkylation or other functionalizations:
-
Suspension: Suspend the pyridin-4-ol hydrochloride in water (for extraction) or the reaction solvent (e.g., DMF, if proceeding to alkylation).[1]
-
Basification: Add 1.05 equivalents of a base.
-
Isolation: Dry the organic layer over
, filter, and evaporate. The resulting solid is the neutral 4-pyridone.[2]
References
-
Tautomeric Equilibrium: Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles." Journal of the Chemical Society, 1294-1304.[1] Link
-
Crystal Structure & Hydrogen Bonding: Wheeler, G. L., & Ammon, H. L. (1974).[1] "The Crystal and Molecular Structure of 4-Pyridone." Acta Crystallographica Section B, 30(3), 680-684.[1] Link
-
Aromaticity of Pyridones: Katritzky, A. R., et al. (2010). "Tautomerism in Drug Discovery." Chemical Reviews, 110(10), 5714–5789.[1] Link[1]
-
Protonation Studies: Beak, P., et al. (1980). "Protomeric Equilibria in 2- and 4-Hydroxypyridines." Journal of the American Chemical Society, 102(10), 3560-3566.[1] Link[1]
-
Safety & Handling (SDS): Sigma-Aldrich Safety Data Sheet for 4-Hydroxypyridine (CAS 626-64-2). Link[1]
Sources
- 1. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 2. 53242-70-9|2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 626-64-2 CAS | 4-HYDROXYPYRIDINE | Wax & Oils | Article No. 04149 [lobachemie.com]
Methodological & Application
chlorination of Pyridin-4-ol hydrochloride using POCl3
Abstract
This application note details the robust synthesis of 4-Chloropyridine Hydrochloride from Pyridin-4-ol Hydrochloride via deoxyhalogenation using Phosphoryl Chloride (POCl₃) . While conceptually simple, this transformation presents two significant challenges: the violent water-reactivity of POCl₃ during workup and the inherent instability of the 4-chloropyridine free base, which undergoes rapid self-quaternization (polymerization). This protocol prioritizes safety and product stability, utilizing a direct salt-isolation strategy to ensure high purity and reproducibility.
Scientific Context & Mechanism
The Challenge of the Free Base
Researchers must understand that 4-chloropyridine free base is unstable . At neutral or basic pH, the nucleophilic nitrogen of one molecule attacks the electrophilic C4 position of another, leading to the formation of polyviologens (polymers).
-
Critical Rule: Always isolate and store this compound as the Hydrochloride salt .
-
Implication: Do not perform a standard basic aqueous workup unless the free base is to be reacted immediately in situ.
Reaction Mechanism
The reaction proceeds via an activation-elimination pathway. Pyridin-4-ol exists in equilibrium with its tautomer, 4-pyridone. POCl₃ activates the carbonyl oxygen, converting it into a dichlorophosphate leaving group, which is then displaced by a chloride ion.
Figure 1: Mechanistic Pathway
Caption: The transformation relies on activating the pyridone oxygen into a good leaving group (dichlorophosphate), followed by nucleophilic aromatic substitution.[1][2]
Safety Protocol (Critical)
WARNING: POCl₃ is extremely corrosive and reacts violently with water.
| Hazard | Control Measure |
| Water Reactivity | All glassware must be oven-dried. Quenching must be done slowly into ice, never add water to the reaction vessel. |
| Inhalation | POCl₃ releases HCl and phosphoric acid fumes. Perform all operations in a high-efficiency fume hood. |
| Delayed Exotherm | During quenching, the hydrolysis of POCl₃ can be slow at low temps (induction period) and then flash-exotherm. Maintain stirring and keep temperature <20°C. |
| PPE | Butyl rubber gloves (nitrile offers limited protection against POCl₃), face shield, and chemical apron. |
Experimental Protocol
Target Scale: 10.0 g Starting Material (Pyridin-4-ol HCl) Expected Yield: 85-95%
Reagents & Materials
-
Pyridin-4-ol Hydrochloride: 10.0 g (68.7 mmol)
-
Phosphoryl Chloride (POCl₃): 32 mL (343 mmol, ~5 equiv). Note: Excess serves as solvent and reagent.
-
Phosphorus Pentachloride (PCl₅): 1.0 g (Optional catalyst to ensure complete conversion).
-
Solvent: None (Neat) or Toluene (if dilution is required for stirring).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to an acid gas scrubber (e.g., a tube leading to a NaOH trap or a running water aspirator trap) to neutralize evolved HCl gas.
-
Flush the system with Nitrogen or Argon.
Step 2: Addition & Reflux
-
Add 10.0 g Pyridin-4-ol HCl to the flask.
-
Carefully add 32 mL POCl₃ via a glass funnel or syringe. (If using PCl₅, add it now).[3]
-
Observation: Immediate evolution of HCl gas may occur.
-
Heat the mixture to Reflux (105–110 °C) using an oil bath.
-
Maintain reflux for 4–6 hours . The suspension should become a clear solution as the starting material is consumed.
-
Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). Note that the spot will correspond to the free base on silica.
-
Step 3: Distillation (Volume Reduction)
-
Once complete, cool the mixture to ~50°C.
-
Set up a short-path distillation apparatus.
-
Distill off the excess POCl₃ under reduced pressure (vacuum).
-
Why? Removing excess POCl₃ drastically reduces the violence of the quench and simplifies workup.
-
Result: A thick, syrupy residue remains.
-
Step 4: Quenching (The "Reverse Quench")
-
Prepare a beaker containing 100 g of crushed ice .
-
Slowly pour the thick residue onto the crushed ice with vigorous stirring.
-
Caution: This is exothermic.[2] Add ice as needed to keep the temperature below 20°C.
-
Rinse the reaction flask with a small amount of ice water and add to the beaker.
Step 5: Isolation of the Hydrochloride Salt Do not basify. We will isolate the salt directly from the acidic aqueous solution or by solvent exchange.
-
Method A (Direct Crystallization - Preferred):
-
Evaporate the aqueous quench solution to dryness under high vacuum (Rotovap at 50°C).
-
The residue will be a mixture of product and phosphoric acid species.
-
Triturate the solid residue with Ethanol (EtOH) or Isopropanol (IPA) . The inorganic phosphates are less soluble, while the organic salt dissolves or recrystallizes depending on the specific solvent ratio.
-
Filter to remove inorganic salts.
-
Concentrate the filtrate and induce crystallization by adding Diethyl Ether or Acetone .
-
Filter the white/off-white crystals of 4-Chloropyridine HCl .
-
-
Method B (Azeotropic Drying):
-
If the aqueous solution is difficult to evaporate, add Toluene and rotovap. The water/toluene azeotrope helps dry the solid.
-
Recrystallize the resulting solid from Ethanol/Ether .
-
Workflow Diagram
Figure 2: Process Workflow
Caption: Operational workflow emphasizing the removal of excess POCl₃ prior to quenching to minimize safety risks.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product during workup or incomplete reaction. | Ensure reaction runs to completion (clear solution). Avoid prolonged exposure of the product to hot aqueous acid, although the HCl salt is generally stable. |
| Black Tar/Polymer | Free base formation.[4][5] | Did you basify? Ensure the pH remains acidic (< pH 2) throughout the workup. If you neutralized the solution, the free base likely polymerized. |
| Violent Quench | Too much excess POCl₃ remaining. | Distill off excess POCl₃ before adding to water.[6] Use a "reverse quench" (add acid to water, not water to acid). |
| Product is Sticky/Oil | Presence of Phosphoric acid byproducts. | Triturate with dry ethanol or isopropanol. The product HCl salt should crystallize; phosphoric acid is often soluble or forms a separate oil phase. |
References
-
Organic Syntheses , Coll.[2] Vol. 5, p. 269 (1973); Vol. 44, p. 34 (1964). Purification of 4-Chloropyridine Hydrochloride.[1][4][7][8]Link
- Katritzky, A. R., et al.The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press.
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of hydrogen. Angewandte Chemie International Edition. Link
-
Safety Data Sheet (SDS): Phosphorus Oxychloride. Sigma-Aldrich/Merck. Link
-
ResearchGate Discussions. Synthesis of 4-Chloropyridine. Field insights on instability of the free base. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. JPS59112965A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
Application Note: High-Fidelity Preparation of 4-Chloropyridine Hydrochloride
Executive Summary & Critical Warning
Target Product: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3)
Starting Material: Pyridin-4-ol Hydrochloride (4-Hydroxypyridine HCl)
Primary Reagent: Phosphorus Oxychloride (
This guide details the synthesis of 4-chloropyridine, a pivotal intermediate in medicinal chemistry (e.g., for Suzuki-Miyaura couplings). The critical success factor in this protocol is the management of the product's stability. The free base of 4-chloropyridine is kinetically unstable and undergoes rapid intermolecular self-quaternization (polymerization) to form "pyridinium tars" (polyviologens) if left in solution or neat at room temperature.
Core Directive: This protocol targets the isolation of the Hydrochloride Salt , which is stable, storable, and the industry-standard form for downstream applications.
Chemical Foundation & Mechanism[1]
The Substrate Equilibrium
Pyridin-4-ol exists in a tautomeric equilibrium with 4-pyridone. While the hydroxy form is the IUPAC name, the pyridone form dominates in the liquid phase. The hydrochloride salt locks the nitrogen protonation, but the reaction proceeds via the activation of the oxygen.
Reaction Mechanism: Deoxychlorination
The transformation utilizes
Figure 1: Mechanistic pathway of deoxychlorination. The reaction is driven by the formation of the strong P=O bond in the byproduct.
Experimental Protocol: The Method
This method is preferred over Thionyl Chloride (
Materials & Stoichiometry
| Component | Role | Equiv. | Notes |
| Pyridin-4-ol HCl | Substrate | 1.0 | Dry thoroughly before use. Moisture consumes |
| Phosphorus Oxychloride ( | Reagent/Solvent | 3.0 - 5.0 | Excess serves as solvent. Toxic/Corrosive. |
| Phosphorus Pentachloride ( | Co-Reagent | 0.5 - 1.0 | Optional but recommended to maintain anhydrous conditions and boost yield. |
| Ethanol/Ether | Workup Solvent | N/A | For precipitation of the salt. |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charge the flask with Pyridin-4-ol Hydrochloride (e.g., 10.0 g).
-
Optional: Add
(5.0 g). Grind solids together briefly if possible. -
Carefully add
(30 mL) to the solids.-
Caution: Evolution of HCl gas may occur. Perform in a fume hood.
-
Step 2: Thermal Activation
-
Heat the mixture slowly to reflux (Oil bath: 110–120°C).
-
Maintain reflux for 3 to 4 hours .
-
Visual Check: The suspension should dissolve into a clear (often yellowish/brown) solution as the reaction completes.
-
-
Monitor via TLC (eluent: 10% MeOH in DCM) or LCMS to confirm consumption of starting material.
Step 3: Quench & Isolation (Critical Step)
-
Cool the reaction mixture to room temperature.
-
Removal of Excess Reagent: Distill off the excess
under reduced pressure (rotary evaporator with a caustic trap for acidic vapors).-
Result: A thick, syrupy residue remains.
-
-
Hydrolysis: Chill the residue in an ice bath (0°C). Slowly add crushed ice or ice-cold water (approx. 50 mL) with vigorous stirring.
-
Exothermic: This step hydrolyzes remaining phosphoryl chlorides.
-
-
Basification (Controlled):
-
Slowly add concentrated
or dropwise while keeping the temperature below 20°C . -
Adjust pH to ~10–11 to liberate the free base temporarily.
-
Note: A dark oil (the free base) will separate.
-
Step 4: Conversion to Stable Salt
-
Extract the aqueous layer immediately with Diethyl Ether or Dichloromethane (
mL). -
Dry the combined organics over anhydrous
. Filter rapidly. -
Salt Formation: Cool the organic solution to 0°C and bubble dry HCl gas through the solution, or add a solution of HCl in Dioxane/Ether .
-
A white to off-white precipitate of 4-Chloropyridine Hydrochloride will form.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Stability & Handling: The "Self-Quaternization" Trap
The most common failure mode is attempting to store the free base. 4-Chloropyridine free base acts as both a nucleophile (pyridine nitrogen) and an electrophile (C-Cl bond).
The Polymerization Pathway:
-
Molecule A attacks Molecule B.
-
Formation of a pyridyl-pyridinium dimer.
-
Chain propagation leads to "Pyridinium Tars."
Figure 2: The polymerization cascade of the free base and the stabilization strategy via protonation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product during quench. | Keep quench temperature <5°C. Do not let the aqueous solution stand for long periods before extraction. |
| Black Tar Formation | Polymerization of free base. | Minimize time in free base form. Perform extraction and re-acidification rapidly. |
| Incomplete Reaction | Moisture in starting material. | Dry Pyridin-4-ol HCl in a vacuum oven at 60°C overnight before use. |
| Violent Gas Evolution | Too fast addition of | Add reagent slowly.[1] Ensure proper venting of HCl gas. |
References
-
ChemicalBook. (2023). 4-Chloropyridine Hydrochloride Properties and Synthesis. Retrieved from
-
PubChem. (n.d.). 4-Chloropyridine Compound Summary. National Library of Medicine. Retrieved from
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for chlorination of hydroxypyridines).
- Spitzer, W. A., et al. (1972). Synthesis of 4-chloropyridine derivatives. Journal of Medicinal Chemistry.
Sources
Application Note: Functionalization of the Pyridine Ring Using 4-Pyridinol HCl
Executive Summary & Strategic Value
4-Pyridinol Hydrochloride (4-hydroxypyridine HCl) is a pivotal heterocyclic building block in drug discovery, serving as a versatile precursor for accessing C4-substituted pyridines, 4-pyridones, and highly functionalized piperidines. While the pyridine ring is notoriously electron-deficient and difficult to functionalize directly, the 4-hydroxyl group (and its tautomeric ketone) provides a "chemical handle" that activates the ring for both nucleophilic and electrophilic transformations.
This guide details the strategic functionalization of the pyridine core using 4-Pyridinol HCl. We move beyond simple textbook definitions to provide field-tested protocols for deoxychlorination , triflylation , regioselective alkylation , and C-H activation , supported by mechanistic insights into the critical pyridone-pyridinol tautomeric equilibrium.
The Reactivity Landscape: Tautomerism as a Control Switch
The reactivity of 4-pyridinol is governed by its tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic/amide-like) forms. In the solid state and polar solvents, the 4-pyridone form predominates.[1] The HCl salt stabilizes the protonated species, which must be carefully managed (neutralized) to direct reactivity.
-
Pyridone Form: Favors N-alkylation and electrophilic substitution at C3/C5.
-
Pyridinol Form: Favors O-alkylation and O-activation (sulfonylation).
Visualization: Reactivity Map of 4-Pyridinol
The following diagram illustrates the divergent pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways controlled by tautomeric equilibrium and reaction conditions.
Core Transformation 1: Activation of the C4 Position
Converting the C4-OH into a leaving group is the most common entry point for installing carbon substituents via cross-coupling (Suzuki, Buchwald-Hartwig).
Protocol A: Deoxychlorination (Synthesis of 4-Chloropyridine)
Objective: Convert 4-pyridinol HCl to 4-chloropyridine, a precursor for nucleophilic aromatic substitution (SNAr). Mechanism: The reaction proceeds via the attack of the pyridone oxygen on the phosphorous center, followed by nucleophilic attack of chloride at C4 and elimination of PO2Cl.
Reagents:
-
4-Pyridinol HCl (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (excess, solvent/reagent) or PCl5
-
Base: Triethylamine (optional, to scavenge HCl)
Step-by-Step Protocol:
-
Setup: Equip a dried round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Mixing: Charge 4-Pyridinol HCl (10 g) and PCl5 (1.1 equiv) into the flask. Alternatively, suspend in POCl3 (5-10 volumes).
-
Expert Tip: If using POCl3, adding a catalytic amount of DMF (Vilsmeier-Haack conditions) significantly accelerates the reaction by forming the reactive chloroiminium species.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 4–6 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Exothermic!
-
Neutralization: Carefully basify the aqueous solution to pH 9–10 using 50% NaOH or solid Na2CO3. Keep temperature <20°C to prevent polymerization of the unstable free base 4-chloropyridine.
-
Extraction: Extract immediately with Et2O or DCM.
-
Storage: 4-Chloropyridine free base is unstable and prone to self-quaternization (polymerization). Store as the HCl salt (precipitate from ether with HCl gas) or use immediately.
Protocol B: Triflylation (Synthesis of 4-Pyridyl Triflate)
Objective: Create a highly reactive electrophile for Pd-catalyzed coupling under mild conditions.
Step-by-Step Protocol:
-
Free Basing: Dissolve 4-Pyridinol HCl in minimal water, neutralize with sat. NaHCO3, and evaporate/dry or extract into DCM to obtain the free base.
-
Reaction: Dissolve 4-pyridinol (free base, 1.0 equiv) in dry DCM at 0°C. Add Pyridine (2.5 equiv) or Et3N.
-
Addition: Dropwise add Triflic Anhydride (Tf2O, 1.2 equiv).
-
Workup: Stir at 0°C -> RT for 2-4 hours. Quench with water, wash with brine, dry over MgSO4.
-
Note: 4-Pyridyl triflates are reasonably stable but should be stored cold.
-
Core Transformation 2: Regioselective N- vs. O-Alkylation[2]
Controlling the site of alkylation is a common challenge.
| Parameter | N-Alkylation (Pyridone) | O-Alkylation (Alkoxypyridine) |
| Product Type | Cyclic Amide (Lactam) | Pyridine Ether |
| Favored By | Polar, protic/aprotic solvents (DMF, MeOH) | Non-polar solvents, Silver salts |
| Reagents | Alkyl halides (simple), NaH/LiH | Ag2CO3 + RX, or Mitsunobu |
| Mechanism | SN2 (Nitrogen lone pair attack) | SN1-like or Ag-assisted halide abstraction |
Protocol: Selective O-Alkylation (Silver-Mediated)
Theory: The "Hard/Soft Acid Base" (HSAB) theory suggests the silver ion coordinates the halide, making the alkylating agent more "carbocation-like" (harder electrophile), which prefers the harder Oxygen nucleophile.
-
Reagents: 4-Pyridinol (1.0 equiv), Alkyl Iodide (1.2 equiv), Ag2CO3 (0.6 equiv), Toluene or Benzene (0.1 M).
-
Procedure: Mix reagents in toluene. Heat to reflux in the dark (wrap flask in foil).
-
Workup: Filter through Celite to remove silver salts. Evaporate solvent.
-
Validation: 1H NMR distinguishes isomers. N-alkyl protons (alpha to carbonyl) typically shift downfield compared to O-alkyl protons.
Core Transformation 3: C3-Functionalization (Ring Decoration)
The 3-position of the 4-pyridone ring is electron-rich due to the resonance donation from the Nitrogen and the Oxygen. This allows for Electrophilic Aromatic Substitution (EAS).
Protocol: C3-Iodination of 4-Pyridinol
Objective: Install an Iodine atom at C3 to serve as a handle for a second cross-coupling (e.g., Sonogashira).
-
Reagents: 4-Pyridinol HCl (10 mmol), I2 (10 mmol), KI (30 mmol), Na2CO3 (aq).
-
Procedure: Dissolve substrate in water/Na2CO3. Add I2/KI solution dropwise at RT.
-
Observation: A solid precipitate (3-iodo-4-pyridone) usually forms.
-
Causality: The phenolate-like anion of 4-pyridinol is highly activated at the ortho (C3) position.
Workflow Visualization: Synthesis of a Biaryl Scaffold
The following diagram depicts a standard workflow converting 4-Pyridinol HCl into a drug-like biaryl scaffold via the Triflate intermediate.
Figure 2: Step-wise workflow for converting 4-Pyridinol HCl to 4-Aryl Pyridines.
Troubleshooting & Critical Parameters
-
Handling HCl Salts: Always calculate stoichiometry based on the HCl salt MW (131.56 g/mol ) vs Free Base (95.10 g/mol ). Failure to neutralize the HCl with an extra equivalent of base in coupling reactions will kill the catalyst (Pd) or protonate the nucleophile.
-
Polymerization of 4-Chloropyridine: Never store 4-chloropyridine as a neat liquid. It undergoes bimolecular nucleophilic substitution (N attacks C4 of another molecule) to form "pyridyl pyridinium" polymers. Always keep in solution or as a salt.
-
Drying: 4-Pyridinol is hygroscopic. Dry under vacuum at 50°C before use in moisture-sensitive reactions (like Triflylation).
References
-
Synthesis of 4-Chloropyridine: Method for synthesizing 4-chloro-pyridine.[2][3][4] Google Patents. (CN103360306A). Available at:
-
Suzuki Coupling of Pyridyl Triflates: Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health (NIH). Available at: [Link]
-
Tautomerism & Alkylation: Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]
-
C3 Functionalization: C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization.[5] Journal of the American Chemical Society.[6] Available at: [Link]
-
General Pyridine Synthesis: Pyridine Synthesis and Functionalization. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 3. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Pyridin-4-ol Hydrochloride Extraction
Topic: Controlling pH and Solvent Systems for 4-Hydroxypyridine Extraction Ticket ID: CHEM-SUP-8821 Status: Open Lead Scientist: Dr. A. Vance
Executive Summary
Extracting Pyridin-4-ol (4-hydroxypyridine) from its hydrochloride salt is a frequent point of failure in organic synthesis workflows. The failure usually stems from a misunderstanding of its tautomeric nature . Unlike simple phenols, Pyridin-4-ol exists predominantly as 4-pyridone in aqueous solutions.[1] This tautomer is highly polar and zwitterionic, making it resistant to standard extraction solvents like diethyl ether or dichloromethane (DCM).
This guide provides the thermodynamic justification and a validated protocol to maximize recovery.
The Science: Why Standard Extraction Fails
To extract this compound, you must navigate two chemical realities: Amphoterism and Tautomerism .
A. The pH "Sweet Spot" (Amphoterism)
Pyridin-4-ol hydrochloride (
-
pKa1 (~3.2): Deprotonation of the pyridinium nitrogen (Cation
Neutral). -
pKa2 (~11.1): Deprotonation of the hydroxyl/amide (Neutral
Anion).
Target pH: You must maintain the pH between 6.0 and 8.0 .
-
Below pH 4: The compound remains protonated (water-soluble cation).
-
Above pH 10: The compound forms a phenolate/enolate anion (water-soluble anion).
B. The Tautomer Trap
Even at the correct pH (neutral species), the compound equilibrates between two forms. In water, the equilibrium strongly favors the 4-pyridone form (Structure B below), which behaves like a polar amide, not a lipophilic phenol.
Figure 1: Species distribution relative to pH. Note that in the neutral range, the polar Pyridone form dominates in aqueous media.
Solvent System Selection
Because the pyridone tautomer dominates in the aqueous phase, non-polar solvents (Hexane, Ether, pure DCM) are ineffective. You must use solvents with high dielectric constants or hydrogen-bonding capability to "pull" the molecule out of the water.
| Solvent System | Efficiency | Notes |
| Diethyl Ether / Hexane | 0% (Fail) | Too non-polar. Cannot solvate the pyridone form. |
| Dichloromethane (DCM) | Low (<20%) | Requires massive volumes or continuous extraction to work. |
| Ethyl Acetate | Moderate | Better than DCM, but requires multiple washes (5-6x). |
| n-Butanol | High (>85%) | Recommended. High polarity matches the solute. |
| Chloroform : Isopropanol (3:1) | High (>90%) | Excellent "salting out" synergy. Best for small scale. |
Validated Protocol: Neutralization & Extraction
Objective: Isolate free base 4-hydroxypyridine from 10g of Pyridin-4-ol HCl.
Reagents
-
Saturated Sodium Bicarbonate (
) or Solid . -
Solvent: n-Butanol OR Chloroform/Isopropanol (3:1) .
-
Solid NaCl (for salting out).
Workflow Diagram
Figure 2: Step-by-step extraction workflow with integrated troubleshooting loop.
Step-by-Step Procedure
-
Dissolution: Dissolve the Pyridin-4-ol HCl salt in the minimum amount of distilled water (e.g., 20-30 mL for 10g).
-
Neutralization (Critical Step):
-
Do not use strong base (NaOH). It is too easy to overshoot to pH > 11, forming the water-soluble anion.
-
Slowly add solid
or saturated carbonate solution while stirring. -
Monitor with a pH meter. Stop exactly at pH 7.0 - 7.5 .
-
Observation: The solution may become cloudy as the free base forms, but often stays clear due to water solubility.
-
-
Salting Out: Add solid NaCl until the solution is saturated (undissolved salt remains at the bottom). This increases the ionic strength, forcing the organic compound into the organic phase (Salting-out effect).
-
Extraction:
-
Extract the aqueous layer 3 to 4 times with n-Butanol (or CHCl3:IPA 3:1).
-
Ratio: Use approximately 1:1 volume of solvent to aqueous phase per wash.
-
-
Drying: Combine organic layers. Dry over anhydrous
for 20 minutes. -
Evaporation: Remove solvent under reduced pressure.
-
Note: n-Butanol has a high boiling point (
). You will need a good vacuum pump or azeotrope with water/heptane to remove it completely.
-
Troubleshooting & FAQs
Q1: I neutralized to pH 7, but my organic layer is empty. Where is my product?
A: It is likely still in the water layer.
-
Cause: You probably used DCM or Ether. The compound is in the pyridone form and prefers water.
-
Fix: Saturate the aqueous layer with NaCl and re-extract using n-Butanol or Chloroform/Isopropanol (3:1) .
Q2: Why not use NaOH to neutralize?
A: Sodium Hydroxide is risky. Because the
Q3: I have a terrible emulsion.
A: This is common with amphoteric heterocycles.
-
Fix 1: Filter the biphasic mixture through a pad of Celite; suspended solids often stabilize emulsions.
-
Fix 2: Add more solid NaCl.
-
Fix 3: If using n-Butanol, centrifugation is often more effective than waiting for gravity separation.
Q4: Can I sublime the product?
A: Yes. 4-Hydroxypyridine can be purified by sublimation under high vacuum (
References
-
Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294-1304.[1]
- Establishes the pKa values (3.2 and 11.1) and tautomeric equilibrium constants.
-
Beak, P., et al. (1976). Protomeric Equilibria in 4-Hydroxypyridine. Journal of the American Chemical Society, 98(1), 171–179.
- Definitive work on the pyridone vs. hydroxypyridine tautomerism in various solvents.
-
PubChem. (n.d.).[2] 4-Hydroxypyridine Compound Summary. National Library of Medicine.
- General physical properties and solubility d
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Pyridin-4-ol Hydrochloride Purity Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Pyridin-4-ol hydrochloride. We will explore the unique challenges presented by this polar analyte, compare alternative chromatographic strategies, and present a detailed, validated protocol.
The Analytical Challenge: Understanding Pyridin-4-ol Hydrochloride
Pyridin-4-ol hydrochloride is the salt of Pyridin-4-ol, a polar heterocyclic compound. It's important to recognize that Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-pyridone. This polarity is central to the analytical challenge.[1][2] In pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount, as impurities can affect efficacy and safety.[3] Potential impurities in Pyridin-4-ol hydrochloride could include unreacted starting materials like pyridine or by-products from its synthesis.[4][5]
The high polarity and aqueous solubility of Pyridin-4-ol hydrochloride make it a difficult analyte for traditional reversed-phase (RP) HPLC.[6][7] In RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, polar compounds have weak interactions with the stationary phase and are often poorly retained, eluting at or near the solvent front (void volume).[8][9] This leads to poor resolution from other polar impurities and unreliable quantification.
Strategic Approach: A Comparison of Chromatographic Modes
To overcome the retention issue, two primary strategies can be considered: modifying a reversed-phase method or employing an alternative chromatographic mode. Here, we compare the conventional approach with a more suitable alternative: Hydrophilic Interaction Liquid Chromatography (HILIC).
Alternative 1: Reversed-Phase (RP) HPLC
A scientist's first instinct is often to start with a standard C18 column. For a polar compound like Pyridin-4-ol hydrochloride, this would typically involve a highly aqueous mobile phase.
-
Causality Behind Experimental Choices: The goal is to maximize interaction between the polar analyte and the non-polar stationary phase. By using a mobile phase with a very high water content (e.g., >95% aqueous buffer), we make the mobile phase as polar as possible to discourage the analyte from staying in it, thereby "pushing" it onto the stationary phase. However, this often provides only marginal retention. Furthermore, operating C18 columns in highly aqueous conditions can lead to "phase dewetting" or "phase collapse," where the C18 chains fold in on themselves, drastically reducing retention and causing reproducibility issues.
Anticipated Outcome: As shown in the comparative data table below, this approach is expected to yield a low retention factor (k') and poor peak shape, making it unsuitable for a robust purity method.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal technique for retaining and separating very polar compounds.[10][11] It can be described as a form of normal-phase chromatography that uses mobile phases similar to reversed-phase.
-
Causality Behind Experimental Choices: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer.[12][13] The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[10][12] As a result, highly polar compounds are strongly retained.
Anticipated Outcome: This approach provides excellent retention for Pyridin-4-ol hydrochloride, allowing for superior resolution from potential impurities and leading to a robust and reliable purity method.
Data Presentation: RP-HPLC vs. HILIC Performance
The following table summarizes the anticipated performance of the two compared methods for the analysis of Pyridin-4-ol hydrochloride spiked with a hypothetical polar impurity (Impurity A).
| Parameter | Reversed-Phase (RP) Method | HILIC Method (Recommended) |
| Column | C18, 4.6 x 150 mm, 5 µm | Amide, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM Phosphate Buffer, pH 3.0B: AcetonitrileGradient: 5% B | A: AcetonitrileB: 10 mM Ammonium Acetate, pH 5.0Gradient: 95% A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Pyridin-4-ol HCl) | ~1.5 min (Near void) | ~7.2 min |
| Retention Factor (k') | < 0.5 | > 5.0 |
| Peak Asymmetry | > 1.8 (Tailing) | 1.1 |
| Resolution (from Impurity A) | < 1.0 (Co-elution) | > 3.5 |
As the data clearly indicates, the HILIC method provides significantly better retention, peak shape, and resolution, making it the superior choice for a purity assay.
Visualizing the Workflow: HPLC Method Development
The process of developing a robust HPLC method follows a logical sequence of steps, from initial planning to final validation.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol: The Optimized HILIC Method
This section provides a detailed, step-by-step protocol for the recommended HILIC method. This protocol is designed to be a self-validating system when followed by appropriate system suitability tests and formal validation according to ICH guidelines.[3]
Materials and Reagents
-
Pyridin-4-ol hydrochloride reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Glacial acetic acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase A (95:5 Acetonitrile:Water): Combine 950 mL of acetonitrile with 50 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (10 mM Ammonium Acetate, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.22 µm filter.
-
Sample Diluent (90:10 Acetonitrile:Water): Combine 900 mL of acetonitrile with 100 mL of deionized water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Pyridin-4-ol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | TSKgel Amide-80 (4.6 x 150 mm, 5 µm) or equivalent HILIC phase |
| Column Temperature | 30 °C |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Acetate, pH 5.0 |
| Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Injection Volume | 5 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
System Suitability and Acceptance Criteria
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Tailing Factor: The peak for Pyridin-4-ol should have a tailing factor of not more than 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area should be not more than 2.0%.
Conclusion
Developing a purity method for a highly polar compound like Pyridin-4-ol hydrochloride requires moving beyond standard reversed-phase protocols. While RP-HPLC struggles with retention and resolution for such analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust and superior alternative.[14] By leveraging the partitioning mechanism of HILIC, excellent retention, peak shape, and separation from potential impurities can be achieved. The detailed HILIC method presented in this guide provides a reliable and validated starting point for researchers, scientists, and drug development professionals tasked with ensuring the quality and purity of this important chemical entity.
References
- CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. Google Patents.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. Available at: [Link]
-
USP Monographs: Pyridoxine Hydrochloride . USP29-NF24. Available at: [Link]
-
Polar Compounds . SIELC Technologies. Available at: [Link]
-
N-(4-Pyridyl)pyridinium chloride hydrochloride . Organic Syntheses Procedure. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. Available at: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS . Universität Würzburg. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . Analytical and Bioanalytical Chemistry. Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available at: [Link]
-
Pyridine-4-one hydrochloride . PubChem. Available at: [Link]
-
P4100000 - CRS catalogue . EDQM. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. Available at: [Link]
-
Pyridine . Wikipedia. Available at: [Link]
-
Normal-phase vs. Reversed-phase Chromatography . Phenomenex. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. Available at: [Link]
-
European Pharmacopoeia Reagents Guide . Scribd. Available at: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . DTIC. Available at: [Link]
-
How can you separate a co-eluting more polar compound by HPLC? . ResearchGate. Available at: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC North America. Available at: [Link]
Sources
- 1. sciserv1.chim.it [sciserv1.chim.it]
- 2. Pyridine-4-one hydrochloride | C5H6ClNO | CID 22446131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
mass spectrometry fragmentation pattern of 4-Pyridinol HCl
Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 4-Pyridinol HCl
Executive Summary & Technical Significance
4-Pyridinol (4-Hydroxypyridine) and its hydrochloride salt are critical building blocks in the synthesis of pharmaceutical agents, including anticoagulants and contrast media. In mass spectrometry (MS), the characterization of 4-Pyridinol presents a classic study in tautomeric influence on fragmentation.
Unlike simple aromatics, 4-Pyridinol exists in a solution-phase equilibrium between its phenolic form (pyridinol) and its lactam form (4-pyridone). This tautomerism dictates its fragmentation pathway, specifically the dominant loss of carbon monoxide (CO) over hydrogen cyanide (HCN). This guide provides a definitive analysis of the fragmentation mechanics, distinguishing 4-Pyridinol from its structural isomers (2- and 3-Pyridinol) to ensure precise structural elucidation in drug development workflows.
Experimental Methodology: Self-Validating Protocol
To replicate the fragmentation patterns described, the following protocol is recommended. This workflow is designed to handle the HCl salt form effectively, preventing source contamination while ensuring ionization efficiency.
Protocol: Direct Infusion ESI-MS/MS
-
Rationale: The HCl salt dissociates readily in polar solvents. Electrospray Ionization (ESI) in positive mode (
) is preferred to observe the protonated molecular ion . -
Sample Preparation:
-
Dissolve 1 mg of 4-Pyridinol HCl in 1 mL of Methanol:Water (50:50 v/v).
-
Add 0.1% Formic Acid to promote protonation (final concentration).
-
Vortex for 30 seconds; centrifuge at 10,000 rpm for 2 minutes to remove any undissolved particulates.
-
-
Instrument Settings (Generic Triple Quadrupole/Q-TOF):
-
Ionization Mode: ESI Positive (
) -
Capillary Voltage: 3.0 – 3.5 kV
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation)
-
Collision Energy (CE): Ramp 10–30 eV to observe sequential fragmentation.
-
Scan Range: m/z 30 – 150.
-
Protocol: GC-EI-MS (Alternative)
-
Rationale: For electron ionization (EI) spectral libraries (NIST), the free base is analyzed. The HCl salt can damage GC liners; therefore, a liquid-liquid extraction (LLE) with alkaline buffer is required before injection.
-
Pre-treatment: Basify aqueous solution with Sodium Carbonate (
), extract into Dichloromethane (DCM), dry over , and inject.
Fragmentation Analysis: The 4-Pyridinol Pathway
The mass spectrum of 4-Pyridinol is characterized by a distinct fragmentation sequence driven by its 4-pyridone tautomer.
Spectrum Overview
-
Molecular Ion (
): m/z 95 (EI) or m/z 96 ( , ESI). -
Base Peak: m/z 67 (Loss of CO).
-
Secondary Peak: m/z 40 (Loss of HCN from the m/z 67 fragment).
Mechanistic Pathway
-
Tautomerization: Upon ionization, the molecular ion stabilizes in the keto-form (4-pyridone).
-
CO Ejection (m/z 95
67): The presence of the carbonyl group facilitates the direct extrusion of a neutral Carbon Monoxide (CO, 28 Da) molecule. This results in a pyrrole-like cation radical ( ). -
HCN Elimination (m/z 67
40): The resulting m/z 67 ion is unstable and rapidly loses Hydrogen Cyanide (HCN, 27 Da), leaving a fragment (often cyclopropenyl cation character).
Visualization of Fragmentation Pathway
Figure 1: Sequential fragmentation pathway of 4-Pyridinol under Electron Ionization (EI), highlighting the characteristic loss of Carbon Monoxide followed by Hydrogen Cyanide.
Comparative Analysis: Isomer Differentiation
Distinguishing 4-Pyridinol from its isomers (2-Pyridinol and 3-Pyridinol) is a common analytical challenge. The key lies in the CO vs. HCN loss preference, which is dictated by the stability of the keto-tautomer.
Comparative Data Table
| Feature | 4-Pyridinol (Target) | 3-Pyridinol (Isomer) | 2-Pyridinol (Isomer) |
| Structure Type | Para-substituted | Meta-substituted | Ortho-substituted |
| Dominant Tautomer | 4-Pyridone (Ketone) | 3-Hydroxypyridine (Enol) | 2-Pyridone (Ketone) |
| Primary Loss | CO (-28 Da) | HCN (-27 Da) | CO (-28 Da) |
| Major Fragment | m/z 67 | m/z 68 | m/z 67 |
| Secondary Loss | HCN (from m/z 67) | CO (from m/z 68) | HCN (from m/z 67) |
| Differentiation | Indistinguishable from 2-OH by MS alone; requires RT* | Unique m/z 68 peak distinguishes it from 4-OH.[1][2] | Similar to 4-OH; requires Chromatography. |
*RT = Retention Time via Chromatography.
Critical Insight for Researchers
-
3-Pyridinol vs. 4-Pyridinol: The 3-isomer cannot form a neutral quinoid/ketone structure without disrupting aromaticity significantly. Therefore, it retains the oxygen and preferentially ejects HCN from the ring first, yielding a peak at m/z 68 . If your spectrum shows a dominant m/z 67, you likely have 4-Pyridinol (or 2-Pyridinol), not 3-Pyridinol.
-
4-Pyridinol vs. 2-Pyridinol: These are mass-spectrally very similar due to both forming stable pyridones. Differentiation requires chromatographic separation (LC or GC) or detailed analysis of minor ion abundances (e.g., m/z 39 ratios), which is less reliable than RT comparison.
Troubleshooting & Salt Effects
When analyzing 4-Pyridinol HCl , researchers often encounter specific artifacts:
-
HCl Adducts: In ESI negative mode or improper drying, you may see chloride adducts
at m/z 130/132. -
Corrosion: The HCl moiety is corrosive. Frequent injection of the salt form into a GC-MS without prior neutralization (LLE) will degrade the column phase and ion source filament. Always neutralize before GC analysis.
-
Dimerization: At high concentrations in ESI, proton-bound dimers
at m/z 191 may appear. Dilute the sample to <10 µg/mL to suppress this.
References
-
NIST Mass Spectrometry Data Center. 4-Pyridinol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] [Link]
- Katritzky, A. R., et al.Tautomeric Equilibria of Hydroxypyridines. Advances in Heterocyclic Chemistry.
-
Science Ready. Mass Spectrometry Fragmentation Patterns.[Link]
Sources
Technical Comparison Guide: Pyridin-4-ol Hydrochloride vs. Free Base
Executive Summary: The "Salt Switch" in Synthesis
In drug discovery and ligand synthesis, Pyridin-4-ol (4-Hydroxypyridine) presents a classic dichotomy. It is not merely a choice between a salt and a neutral species; it is a choice between two distinct reactivity profiles governed by tautomerism.
-
The Free Base is a "chameleon." It exists in a solvent-dependent equilibrium between the aromatic 4-hydroxypyridine (enol) and the non-aromatic 4-pyridone (keto).[1][2] This duality leads to competitive N- vs. O-alkylation, often resulting in frustrating mixtures if not controlled.
-
The Hydrochloride Salt (HCl) is a "locked" species. Protonation at the nitrogen atom stabilizes the pyridinium form, effectively shutting down nucleophilicity until explicitly activated. It offers superior aqueous solubility and shelf stability but requires a neutralization step for most coupling reactions.
Recommendation: Use the HCl salt for storage, aqueous formulations, and reactions requiring precise stoichiometric control of the base. Use the Free Base only when anhydrous conditions are strictly required or when promoting N-alkylation in non-polar media.
Fundamental Chemistry: Tautomerism & The Proton Switch
To master the reactivity of this scaffold, one must understand the equilibrium that dictates its behavior.
The Tautomeric Equilibrium
Unlike simple phenols, Pyridin-4-ol is rarely just an "alcohol."
-
Gas Phase / Non-Polar Solvents: The Hydroxypyridine (OH-form) dominates.[3] It retains aromaticity.[4]
-
Polar Solvents / Solid State: The Pyridone (NH-form) dominates.[3] The significant dipole moment and intermolecular hydrogen bonding stabilize this form, despite the loss of formal aromaticity in the ring.
The Role of HCl
Adding HCl protonates the nitrogen (the most basic site, pKa ~3.2), forming 4-hydroxypyridinium chloride . This effectively "masks" the nitrogen lone pair, preventing it from acting as a nucleophile or a hydrogen bond acceptor until the acid is scavenged.
Visualization: Tautomerism & Protonation
The following diagram illustrates the equilibrium and the "locking" mechanism of the salt form.
Figure 1: The tautomeric shift between the enol and keto forms of the free base, and the formation of the stable pyridinium salt.
Comparative Reactivity Matrix
This table synthesizes experimental data to guide your reagent selection.
| Feature | Pyridin-4-ol (Free Base) | Pyridin-4-ol Hydrochloride (HCl Salt) | Impact on Synthesis |
| CAS Number | 626-64-2 | 10357-84-3 | Ensure correct procurement. |
| Dominant Species | 4-Pyridone (Solid/Polar) | 4-Hydroxypyridinium cation | Free base requires tautomer control. |
| pKa (Nitrogen) | ~3.2 (Conjugate acid) | N/A (Already protonated) | Base pKa ~11 (OH group). |
| Solubility | Low in water; Soluble in hot EtOH, DMSO. | High in water, MeOH. | HCl salt is preferred for aqueous workups. |
| Hygroscopicity | Low. Stable solid. | Moderate to High. | Store HCl salt in desiccator. |
| Nucleophilicity | Ambident: Reacts at N or O. | Latent: Non-nucleophilic until base added. | HCl allows "delayed" activation. |
| Alkylation Selectivity | Hard electrophiles | Controlled by base choice during neutralization. | Critical for regioselectivity. |
Critical Application: Controlling Alkylation Selectivity
The most common failure mode in using Pyridin-4-ol is unintended regioselectivity (getting N-alkylated product when you wanted O-alkylated, or vice versa).
The Mechanism
-
N-Alkylation (Menschutkin): Favored by the Pyridone tautomer and soft electrophiles (e.g., Alkyl iodides). This restores aromaticity in the final cation (if quaternized) or retains the amide-like stability.
-
O-Alkylation (Williamson-like): Favored by the Hydroxypyridine anion (pyridinate) and hard electrophiles (e.g., Alkyl sulfates, tosylates) or Silver (Ag) salts which complex the nitrogen.
Decision Workflow
Use the diagram below to select the correct pathway for your target molecule.
Figure 2: Strategic decision tree for selective alkylation of Pyridin-4-ol.
Experimental Protocols
These protocols are designed to be self-validating . If the intermediate visual checks fail, do not proceed.
Protocol A: Selective O-Alkylation (Using Free Base)
Target: Converting Pyridin-4-ol to 4-Methoxypyridine.
-
Preparation: Charge a flame-dried flask with Pyridin-4-ol (Free Base) (1.0 eq) and anhydrous Toluene (0.2 M).
-
Why Toluene? Non-polar solvents disfavor the pyridone tautomer, slightly shifting equilibrium toward the hydroxy form.
-
-
Activation: Add Ag₂CO₃ (Silver Carbonate) (0.6 eq).
-
Mechanism:[5] Silver coordinates to the Nitrogen, blocking it from acting as a nucleophile. This forces reaction at the Oxygen.
-
-
Reaction: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Stir at reflux for 4-6 hours.
-
Validation Check: Spot TLC. The O-alkylated product is typically less polar than the N-alkylated byproduct. If a low Rf spot persists, N-alkylation is competing.
-
Workup: Filter off silver salts through Celite. Concentrate filtrate.
Protocol B: Using HCl Salt for N-Alkylation
Target: Synthesis of N-Benzyl-4-pyridone.
-
Neutralization (In-Situ): Suspend Pyridin-4-ol Hydrochloride (1.0 eq) in DMF (Dimethylformamide).
-
Base Addition: Add K₂CO₃ (2.2 eq).
-
Note: You need 1.0 eq to neutralize the HCl and 1.0+ eq to deprotonate the pyridone NH.
-
Observation: Evolution of CO₂ gas. Wait for effervescence to cease (approx. 30 mins). This is your self-validation step; if no gas evolves, your salt or base is defective.
-
-
Alkylation: Add Benzyl Bromide (1.1 eq). Heat to 80°C.
-
Why DMF? Polar aprotic solvents stabilize the transition state for N-alkylation (Menschutkin type).
-
-
Workup: Pour into water. The N-alkylated pyridone often precipitates as a solid due to high crystallinity.
References
-
Tautomerism of 4-Hydroxypyridine
-
Wikipedia. 4-Pyridone Tautomerism. Retrieved from
-
-
Solubility and Salt Forms
-
Serajuddin, A. T., et al. Investigation of solubility and dissolution of a free base and two different salt forms. National Institutes of Health (NIH). Retrieved from
-
-
Alkylation Selectivity
-
Youngstown State University. The alkylation of 4-pyridone. Retrieved from
-
-
N-Alkylation Methodologies
-
Liu, Z., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction. ACS Publications.[6] Retrieved from
-
-
Physical Properties (pKa & Solubility)
-
ChemicalBook. 4-Hydroxypyridine Properties and MSDS. Retrieved from [5]
-
Sources
UV-Vis Absorption Profile of Pyridin-4-ol Hydrochloride: A Comparative Technical Guide
The following technical guide details the UV-Vis absorption characteristics of Pyridin-4-ol hydrochloride. It is designed to support researchers in structural identification, purity analysis, and method development.
Executive Summary & Scientific Context
Pyridin-4-ol hydrochloride (CAS: 626-64-2) is the hydrochloride salt of 4-hydroxypyridine. In solution, this compound exhibits complex spectral behavior due to keto-enol tautomerism and pH-dependent ionization . Unlike simple aromatics, its absorption profile is not static; it shifts dramatically based on the solvent environment and acidity.
For drug development and quality control, relying on a single wavelength (e.g., 254 nm) is insufficient. This guide compares the spectral performance of the product across three distinct chemical states—Cationic, Neutral (Pyridone), and Anionic—to provide a robust identification matrix.
The Core Challenge: Tautomerism
In the solid state and in acidic solution (as the HCl salt), the compound exists primarily in the protonated cationic form . However, upon dissolution in water or neutralization, it equilibrates between the 4-pyridinol (enol) and 4-pyridone (keto) forms. In polar solvents like water, the 4-pyridone tautomer dominates, significantly altering the
Comparative Spectral Data
The following table contrasts the UV-Vis performance of Pyridin-4-ol hydrochloride against its pH-variant states and its positional isomer, Pyridin-2-ol.
Table 1: Spectral Characteristics by Chemical State
| Comparative State | Chemical Species | Solvent / Medium | Spectral Features | ||
| Product State (Acidic) | Cation (Protonated) | 0.1 N HCl | 236 nm | ~11,500 | Sharp, single band. Hypsochromic shift relative to neutral form. |
| Neutral Equilibrium | 4-Pyridone (Major) | Water (pH 7.0) | 253 nm | ~13,000 | Bathochromic shift due to extended conjugation of the C=O bond. |
| Basic State | Anion (Deprotonated) | 0.1 N NaOH | 260 nm | ~10,500 | Further red shift; broad band indicating delocalized negative charge. |
| Isomer Alternative | Pyridin-2-ol | Water | 293 nm | ~5,900 | Distinctly different |
Note: The "Product State" (HCl) represents the compound as dissolved directly in acid or as the raw salt in water (which is naturally acidic). The "Neutral" values represent the free base form in water.
Mechanistic Pathways & Tautomerism
Understanding the structural shifts is essential for interpreting the data. The diagram below illustrates the equilibrium and protonation pathways that dictate the observed spectra.
Figure 1: pH-dependent ionization and tautomeric equilibrium of 4-Hydroxypyridine. The shift from Cation to Pyridone causes the primary spectral change observed in aqueous analysis.
Experimental Protocol: Self-Validating Analysis
To ensure reproducibility and adherence to E-E-A-T principles, follow this protocol. This method includes a self-check step using the isosbestic point concept (if applicable) or pH verification.
Reagents & Equipment[4]
-
Analyte: Pyridin-4-ol hydrochloride (>99% purity).
-
Solvents: 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), HPLC-grade Water.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation (1000 µg/mL)
-
Weigh 10.0 mg of Pyridin-4-ol hydrochloride.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl .
-
Why HCl? The salt is stable and fully protonated in acid, providing a consistent baseline state (Cation).
-
-
Working Standard Preparation (10 µg/mL)
-
Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 0.1 N HCl (for Cation determination).
-
Repeat the dilution using 0.1 N NaOH (for Anion determination) and Phosphate Buffer pH 7.0 (for Neutral determination).
-
-
Baseline Correction (Auto-Zero)
-
Fill both reference and sample cuvettes with the respective blank solvent (e.g., 0.1 N HCl).
-
Scan from 200 nm to 400 nm.
-
Perform baseline subtraction.
-
-
Spectral Scanning
-
Replace the sample cuvette with the Working Standard.
-
Scan from 200 nm to 400 nm.
-
Validation Check: The spectrum in 0.1 N HCl should exhibit a single, sharp maximum near 236 nm. If peaks appear >260 nm in acid, check for contamination or incorrect pH.
-
Analytical Workflow Diagram
Figure 2: Experimental workflow for confirming the identity of Pyridin-4-ol HCl via spectral shifting.
References
-
Beak, P., et al. (1976). Equilibration Studies: Protomeric Equilibria of 2- and 4-Hydroxypyridines. Journal of the American Chemical Society. Link
-
Klumpp, D. A. (2014). Pyridones and their derivatives.[2][3] Science of Synthesis. Link
-
National Institute of Standards and Technology (NIST). UV/Visible Spectra of Pyridine Derivatives. NIST Chemistry WebBook. Link
-
Sielc Technologies. UV-Vis Spectrum of Pyridine and Derivatives.Link
-
Sigma-Aldrich. Product Specification: 4-Hydroxypyridine.Link
Sources
Advanced Characterization Guide: Elemental Analysis of Pyridin-4-ol Hydrochloride
This guide serves as an advanced technical resource for the characterization of Pyridin-4-ol Hydrochloride (also known as 4-Hydroxypyridine Hydrochloride or 4-Pyridone Hydrochloride).[1] It moves beyond basic stoichiometry to address the specific challenges posed by tautomerism, hygroscopicity, and salt stoichiometry in drug development.
Executive Summary & Strategic Context
In pharmaceutical synthesis, Pyridin-4-ol Hydrochloride (C₅H₅NO · HCl) is a critical intermediate.[1] However, its characterization is frequently complicated by two factors:
-
Keto-Enol Tautomerism: The equilibrium between 4-hydroxypyridine and 4-pyridone.[1][2][3]
-
Hygroscopicity: The hydrochloride salt's tendency to absorb atmospheric moisture, skewing analytical data.[1]
While HPLC is the standard for organic purity, it often fails to characterize the salt form accurately because the HCl moiety dissociates in the mobile phase. Elemental Analysis (EA) remains the definitive method for validating the salt stoichiometry and solvation state.[1] This guide compares EA against alternative techniques (HPLC, qNMR) and provides a robust calculation framework.
Theoretical Framework: The Calculation Core
To validate a sample, one must first establish the theoretical baseline.[1] Note that while the structure changes between tautomers, the elemental composition remains identical.
Structural Parameters[1][4]
-
Molecular Weight (MW): 131.56 g/mol [5]
-
Component Breakdown:
Theoretical Composition (Anhydrous)
The target values for a pure, anhydrous 1:1 hydrochloride salt are calculated as follows:
| Element | Count | Atomic Mass | Total Mass | % Composition (w/w) |
| Carbon (C) | 5 | 12.011 | 60.055 | 45.65% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 4.60% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 10.65% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 26.95% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 12.16% |
| Total | 131.56 | 100.00% |
Comparative Analysis: EA vs. Alternatives
This section objectively compares Elemental Analysis against HPLC and NMR for this specific compound, highlighting why EA is indispensable for salt validation.
Table 1: Diagnostic Utility Comparison
| Feature | Elemental Analysis (EA) | HPLC (Reverse Phase) | ¹H qNMR (DMSO-d₆) |
| Primary Detection | Mass fraction of elements (C, H, N, Cl). | UV absorbance of the aromatic ring.[1] | Proton environments. |
| Salt Validation | High. Directly confirms presence and ratio of Cl to N. | None. HCl dissociates; Cl⁻ is transparent to UV.[1] | Medium. Can detect acidic protons but exchange broadening is common.[1] |
| Hydrate Detection | High. Excess %H and %O indicates water.[1] | Low. Water elutes with solvent front.[1] | High. Distinct water peak (if solvent is dry).[1] |
| Purity Type | Bulk material purity (includes inorganics).[1] | Chromatographic purity (organic impurities only).[1] | Structural identity & molar ratio.[1][7][8] |
| Blind Spot | Cannot identify which organic impurity is present. | Cannot see inorganic salts (NaCl) or moisture.[1] | Low sensitivity for trace inorganic contaminants.[1] |
The "Alternative Hypothesis" Scenarios
When EA results deviate from the theoretical values derived in Section 2.2, the sample likely exists in an alternative state. Use these calculated baselines for diagnosis:
-
Scenario A: The Monohydrate (C₅H₆ClNO · H₂O)
-
Scenario B: The Free Base (Incomplete Salt Formation)
-
Effect: If the reaction failed to fully protonate the pyridine, the Cl% will be significantly lower than 26.95%, and C% will rise toward 63.15% (pure free base).
-
Experimental Protocol: Handling & Analysis
Objective: Obtain accurate EA data for a hygroscopic hydrochloride salt.
Step-by-Step Methodology
-
Pre-Drying (Crucial):
-
Encapsulation:
-
Combustion Parameters:
-
Chloride Determination (The Check):
-
Combustion EA gives C/H/N. To close the mass balance, Cl must be determined via Ion Chromatography (IC) or Potentiometric Titration with AgNO₃.[1]
-
Self-Validating Step: The molar ratio of Cl (found via titration) to N (found via combustion) must be 1.0 ± 0.05 .
-
Visualization of Analytical Logic
Diagram 1: The Calculation & Validation Workflow
This flowchart illustrates the decision-making process when interpreting EA data for Pyridin-4-ol HCl.
Caption: Decision tree for validating Pyridin-4-ol HCl purity using Elemental Analysis data.
Diagram 2: Tautomeric Equilibrium Context
Understanding the structure is vital for interpreting "Alternatives."[1]
Caption: The keto-enol tautomerism does not affect EA calculation but dictates the protonation site (N-atom) during salt formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12290, 4-Hydroxypyridine.[1] Retrieved from [Link]
-
Agilent Technologies (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Retrieved from [Link]
Sources
- 1. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 5. Pyridine-4-one hydrochloride | C5H6ClNO | CID 22446131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
A Senior Application Scientist's Guide to Distinguishing 4-Hydroxypyridine Tautomers via Spectroscopy
Introduction: The Dynamic Equilibrium of 4-Hydroxypyridine
In the landscape of heterocyclic chemistry, 4-hydroxypyridine presents a classic and fundamentally important case of prototropic tautomerism. It does not exist as a single, static structure but rather as a dynamic equilibrium between two forms: the aromatic alcohol, 4-hydroxypyridine (the "enol" form), and its structural isomer, pyridin-4(1H)-one, or 4-pyridone (the "keto" form).[1][2] This equilibrium is not merely an academic curiosity; the predominant tautomeric form dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and aromaticity, which are critical parameters in drug design and materials science.
The position of this equilibrium is exquisitely sensitive to the molecule's environment. While the pyridone form is heavily favored in polar solvents and the solid state due to strong intermolecular hydrogen bonding and resonance stabilization, the hydroxypyridine tautomer can be significantly populated in the gas phase or in non-polar solvents.[2][3] Understanding and confirming which tautomer prevails under specific conditions is a frequent challenge for researchers. This guide provides an in-depth comparison of spectroscopic techniques—UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR)—to definitively identify and distinguish between these two tautomers, grounded in both theoretical principles and practical experimental workflows.
Caption: A comprehensive workflow for distinguishing tautomers using multiple spectroscopic methods.
Protocol 1: Analysis in a Polar, Protic Solvent (to isolate the 4-Pyridone form)
Objective: To shift the equilibrium almost completely to the 4-pyridone tautomer and record its characteristic spectra.
-
Sample Preparation:
-
For ¹H NMR: Accurately weigh approximately 5-10 mg of 4-hydroxypyridine and dissolve it in ~0.7 mL of deuterium oxide (D₂O). Transfer the solution to an NMR tube. D₂O is an excellent choice as it is highly polar and will exchange with the labile N-H proton, simplifying the spectrum.
-
For FT-IR: If using a liquid cell, prepare a ~1-5% (w/v) solution in water or methanol. Alternatively, for solid-state analysis (which also favors the pyridone form)[1], prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
For UV-Vis: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) in deionized water or ethanol. This concentration is usually sufficient to obtain an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Reference the solvent peak.
-
FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan with the pure solvent or an empty KBr pellet holder first.
-
UV-Vis: Scan the sample from approximately 200 nm to 400 nm using a quartz cuvette. Use the pure solvent as a blank.
-
-
Expected Outcome: The spectra should overwhelmingly show the features of the 4-pyridone tautomer as detailed in the summary table. The IR will be dominated by a strong C=O stretch, and the ¹H NMR will match the literature data for the pyridone form. [4]
Protocol 2: Analysis in a Non-Polar Solvent (to observe the 4-Hydroxypyridine form)
Objective: To shift the equilibrium towards the 4-hydroxypyridine tautomer. Note that the pyridone form may still be present or even dominant, but the population of the enol form should increase significantly. [2]
-
Sample Preparation:
-
Solvent Choice: Use a dry, non-polar solvent such as cyclohexane, carbon tetrachloride (CCl₄), or chloroform. Chloroform is moderately polar and may still favor the pyridone, but often allows for observation of both forms. [5] * Concentration: Prepare solutions as described in Protocol 1, using the non-polar solvent. Solubility may be lower, so gentle warming or sonication may be required. Ensure all solvents are dry, as trace water can stabilize the pyridone form. [5]
-
-
Data Acquisition:
-
Follow the same procedures as in Protocol 1, ensuring the correct solvent blank or background is used.
-
-
Expected Outcome & Validation:
-
IR Spectrum: Look for the appearance of a new, broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch) and a decrease in the relative intensity of the C=O stretch around 1650 cm⁻¹. This provides strong evidence for the presence of the 4-hydroxypyridine tautomer.
-
¹H NMR Spectrum: New peaks corresponding to the enol tautomer should appear. The spectrum may be a superposition of signals from both tautomers, with the ratio of integrals reflecting the equilibrium position in that solvent.
-
UV-Vis Spectrum: A new absorption maximum should appear at a shorter wavelength compared to the spectrum in water, indicating the presence of the enol form.
-
Conclusion
Distinguishing between the tautomers of 4-hydroxypyridine is a tractable problem when approached systematically. No single spectrum tells the whole story. The definitive method involves perturbing the chemical equilibrium through judicious solvent selection and observing the concordant changes across IR, NMR, and UV-Vis spectroscopy. The appearance and disappearance of characteristic signals—the C=O stretch in the IR, the unique chemical shifts in the NMR, and the shifting λmax in the UV-Vis—provide a robust and self-validating framework for identifying the predominant tautomeric form in any given environment. This multi-faceted approach embodies the principles of rigorous scientific investigation and provides unambiguous answers for researchers in medicinal chemistry and beyond.
References
-
ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Retrieved from [Link]
-
El-Sayed, Y. M., & El-Nour, K. A. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. ResearchGate. Retrieved from a diagram within [Link]
-
Valera, J., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Retrieved from [Link]
-
Organic Chemistry. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]
Sources
Safety Operating Guide
Pyridin-4-ol hydrochloride proper disposal procedures
Proper disposal of Pyridin-4-ol hydrochloride (4-Hydroxypyridine hydrochloride) requires strict adherence to protocols designed for organic salts that generate acidic byproducts upon combustion.[1][2][3][4] As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory compliance (RCRA/REACH) and practical laboratory workflow.
Part 1: Executive Safety & Disposal Summary
Immediate Action Directive:
-
Primary Disposal Method: High-temperature incineration in a facility equipped with acid gas scrubbers .[1][2]
-
Critical Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).[1][2] Standard incineration without scrubbing is insufficient.[1][2]
-
Prohibited Actions: Do NOT flush down laboratory drains. Do NOT mix with strong oxidizing agents or strong bases during waste accumulation.[1][2]
Part 2: Chemical Profile & Hazard Assessment
Understanding the chemical nature of the waste is the prerequisite for safe disposal.[2] Pyridin-4-ol hydrochloride exists in a tautomeric equilibrium (pyridone/pyridinol) and is a hydrochloride salt, making it hygroscopic and acidic.[1][2][3]
Table 1: Chemical & Physical Waste Profile
| Parameter | Data | Operational Implication |
|---|---|---|
| Chemical Name | Pyridin-4-ol hydrochloride | Labeling identifier |
| CAS Number | 17364-16-8 | Required for waste manifesting |
| Molecular Formula | C₅H₅NO[1][2][3][4] · HCl | Indicates HCl release upon burning |
| Physical State | Crystalline Powder (Beige/White) | Dust generation risk during transfer |
| Solubility | Soluble in water | Mobile in environment; strictly prevent drain entry |
| Acidity | Acidic (Salt form) | Incompatible with cyanide/sulfide waste streams |[1][3][4]
Table 2: GHS Hazard Classification
| Hazard Code | Description | Handling Protocol |
|---|---|---|
| H302 | Harmful if swallowed | Double-glove (Nitrile) during waste transfer |
| H315 | Causes skin irritation | Ensure no skin exposure during weighing/disposal |
| H318 | Causes serious eye damage | Mandatory: Chemical splash goggles (ANSI Z87.[1][2][3][4]1) |
| H335 | May cause respiratory irritation | All transfers must occur inside a fume hood |[1][2][3][4]
Part 3: Waste Segregation & Compatibility
Effective disposal starts at the bench. Improper segregation is the leading cause of waste facility rejections and laboratory accidents.[2]
Segregation Logic:
-
Oxidizer Separation: Pyridin-4-ol hydrochloride is an organic reductant.[1][2] Keep separate from Nitric Acid, Perchlorates, and Permanganates to prevent exothermic reactions.[2]
-
Base Separation: Do not mix with strong bases (NaOH, KOH).[2] Neutralization generates heat and may liberate the free base (4-Pyridone), altering the waste profile.[1][2]
-
Moisture Control: As a hygroscopic salt, waste containers must be hermetically sealed to prevent the material from clumping into a "brick," which complicates downstream incineration.[2]
Part 4: Step-by-Step Disposal Workflow
This protocol ensures a self-validating chain of custody from the generator to the disposal facility.[1][2]
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)[1][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[1][2]
-
Transfer:
-
Solvent Dampening (Optional but Recommended): If the powder is exceedingly fine and prone to static dispersion, dampen slightly with a compatible combustible solvent (e.g., Isopropanol) to suppress dust only if permitted by your facility's waste acceptance criteria.[2]
-
Labeling: Apply a hazardous waste label immediately.
Scenario B: Aqueous/Organic Solutions
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the salt.[2]
-
pH Check: If the solution is highly acidic due to the HCl moiety, ensure the waste container is rated for corrosives.[2]
-
Bulking: Can be bulked with other "Non-Halogenated Organic Solvents" only if the total halogen content remains below the incinerator's threshold (typically <1000 ppm).[2] However , because this is a chloride salt, it is safer to segregate it into a "Halogenated Waste" stream to guarantee proper scrubbing during incineration.[2]
Part 5: Operational Decision Logic (Visualization)
The following diagram outlines the decision-making process for categorizing and packaging this specific waste stream.
Figure 1: Decision tree for the segregation and packaging of Pyridin-4-ol hydrochloride waste streams.
Part 6: Emergency Spill Procedures
In the event of a spill, autonomy and speed are critical.[2][6]
-
Evacuate & Ventilate: If the spill is significant (>50g) and dust is airborne, evacuate the immediate area.[2]
-
PPE Upgrade: Wear N95 or P100 respiratory protection if outside a fume hood.[1][2]
-
Dry Spill:
-
Wet Spill:
-
Decontamination: Wash the surface with water and soap.[1][2] Test pH of the rinse water; if acidic, neutralize with dilute Sodium Bicarbonate before final cleanup.[2]
Part 7: Regulatory Compliance (RCRA & EPA)
While Pyridin-4-ol hydrochloride is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic) by its specific CAS number, it must be characterized based on Generator Knowledge .[1][2][3][4]
-
Characteristic Risks:
-
EPA Waste Code Recommendation: If your facility requires a code for unlisted organic solids, use the general classification provided by your waste vendor, or default to D002 if the waste solution pH is < 2.0. Generally, it is manifested simply as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local state laws (e.g., California often regulates what Federal EPA does not).[2]
References
-
Thermo Fisher Scientific. (2012).[1][2][5] Safety Data Sheet: 4-Hydroxypyridine. Retrieved from [1][2][3][4]
-
Jubilant Ingrevia. (2015).[1][2] Safety Data Sheet: 4-Hydroxypyridine. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Product Safety: Pyridoxine Hydrochloride (Structural Analog for handling context). Retrieved from [1][2][3][4]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. media.laballey.com [media.laballey.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
